molecular formula C20H20ClNO5S B10810092 Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate

Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate

Cat. No.: B10810092
M. Wt: 421.9 g/mol
InChI Key: YSGVMHGOUNYZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenacyl group, a piperidine ring, and a sulfonylbenzoate moiety, making it a versatile molecule for synthetic and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate typically involves multiple steps, starting with the preparation of the phenacyl chloride and piperidine derivatives. The phenacyl chloride can be synthesized through the chlorination of acetophenone using reagents like thionyl chloride or phosphorus pentachloride. The piperidine derivative is then introduced through a nucleophilic substitution reaction, where the piperidine ring attacks the carbonyl carbon of the phenacyl chloride, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenacyl group typically yields ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Properties

IUPAC Name

phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO5S/c21-18-10-9-16(28(25,26)22-11-5-2-6-12-22)13-17(18)20(24)27-14-19(23)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGVMHGOUNYZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.